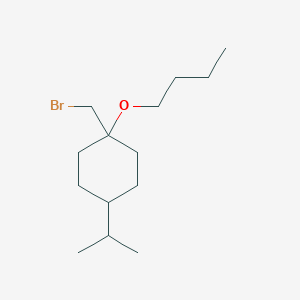

1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane

Beschreibung

1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane is a cyclohexane derivative featuring a bromomethyl group, a butoxy ether, and an isopropyl substituent. Its molecular complexity arises from the spatial arrangement of these functional groups, which influence its reactivity and applications. The bromomethyl group acts as a reactive site for alkylation or nucleophilic substitution, while the butoxy and isopropyl groups may enhance solubility or steric effects in synthetic pathways .

Eigenschaften

Molekularformel |

C14H27BrO |

|---|---|

Molekulargewicht |

291.27 g/mol |

IUPAC-Name |

1-(bromomethyl)-1-butoxy-4-propan-2-ylcyclohexane |

InChI |

InChI=1S/C14H27BrO/c1-4-5-10-16-14(11-15)8-6-13(7-9-14)12(2)3/h12-13H,4-11H2,1-3H3 |

InChI-Schlüssel |

ZZDAOQGCCZMUBF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1(CCC(CC1)C(C)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-butoxy-4-isopropylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Oxidation: Products include ketones, aldehydes, and carboxylic acids.

Reduction: The major product is the corresponding alkane.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane and related compounds:

*Calculated based on formula.

Biologische Aktivität

1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 273.19 g/mol. The structural formula is as follows:

Synthesis

The synthesis of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane typically involves the bromination of 1-butoxy-4-isopropylcyclohexane using bromine in an appropriate solvent under controlled conditions. The reaction mechanism generally follows an electrophilic substitution pathway.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane exhibit antimicrobial activity. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential application in pharmaceuticals and agriculture.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of cyclohexane derivatives found that certain modifications led to enhanced activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was evaluated using disk diffusion methods, revealing zones of inhibition that suggest significant antibacterial properties.

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane | 15 | E. coli |

| Control (no treatment) | 0 | - |

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound. Results indicated moderate cytotoxic effects on certain cancer cell lines, which may imply potential as an anticancer agent.

Table: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 25 |

| Panc-1 | 30 |

| NBT-T2 | 35 |

The biological activity of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane is believed to involve interaction with cellular membranes, leading to disruption and subsequent cell death in microbial cells. Additionally, it may inhibit specific enzymes critical for microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.